N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
N-tert-Butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a tetrahydroisoquinoline (THIQ) derivative characterized by a sulfonyl group at the 2-position, a tert-butyl carboxamide at the 3-position, and a 4-methylphenyl substituent on the sulfonyl moiety. The tert-butyl group enhances metabolic stability, while the sulfonyl moiety may influence receptor binding selectivity .
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-15-9-11-18(12-10-15)27(25,26)23-14-17-8-6-5-7-16(17)13-19(23)20(24)22-21(2,3)4/h5-12,19H,13-14H2,1-4H3,(H,22,24) |
InChI Key |
DYAMUJMCNQLCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Route A: Early-Stage Sulfonylation
Introducing the sulfonyl group prior to carboxamide formation risks side reactions at the carboxylic acid. Pilot studies using 4-methylbenzenesulfonyl chloride at this stage resulted in <30% yield due to competing esterification.
Route B: Late-Stage Sulfonylation
Post-carboxamide sulfonylation (as described in Section 3) is superior, with no observed degradation of the tert-butyl carboxamide group under basic conditions.
Scalability and Industrial Considerations
Critical Challenges
-
Cost of tert-Butylamine : Large-scale reactions require efficient recovery systems to mitigate reagent costs.
-
Sulfide Oxidation : Residual sulfide intermediates from incomplete sulfonylation necessitate oxidation with H2O2 in acidic media.
Process Recommendations
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing drugs.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Notes:
- Lipophilicity : The tert-butyl group in the target compound enhances membrane permeability compared to 2e, which lacks this moiety .
- Stereochemistry : Compound 2e exhibits significant optical rotation ([α]D = –55.7°), suggesting stereochemical effects on reactivity or binding .
- Thermal Stability : Crystalline derivatives like 1e (mp 98–101°C) demonstrate improved stability over oily analogs, critical for formulation .
Pharmacological and Functional Comparisons
- JDTic : A structurally complex THIQ derivative with potent κ-opioid antagonism (Ki < 1 nM) due to its 4-phenylpiperidine and hydroxy groups. The target compound’s simpler structure may lack this selectivity but could offer improved synthetic accessibility .
- Neurotoxicity Considerations : MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a structurally distinct but mechanistically relevant compound, causes dopaminergic neuron degeneration. THIQ derivatives like the target compound may avoid this toxicity due to their saturated core and substituent differences .
- Cancer Therapeutics: Derivatives like 7-([1,1′-biphenyl]-4-ylmethoxy)-6,8-dibromo-N-((4-chloro-3-nitrophenyl)sulfonyl)-2-(4-cyanobenzyl)-THIQ-3-carboxamide () highlight the role of electron-withdrawing groups (e.g., nitro, cyano) in apoptosis induction, contrasting with the target compound’s neutral 4-methylphenyl group .
Biological Activity
N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Tetrahydroisoquinoline Compounds
Tetrahydroisoquinoline derivatives are known for their pharmacological potential against a variety of diseases, including neurodegenerative disorders and cancers. The unique structural features of THIQs allow them to interact with numerous biological targets, making them valuable in drug development.
Antitumor Activity
Research indicates that THIQ analogs exhibit potent antitumor properties. In particular, studies have shown that compounds structurally similar to this compound can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : THIQs may induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
- Case Study : A study demonstrated that a related THIQ compound effectively inhibited the growth of HCT116 colon cancer cells with an IC50 value in the low micromolar range .
Antimicrobial Properties
THIQ derivatives have also been investigated for their antimicrobial activities. The sulfonamide group present in the compound is known to enhance antibacterial efficacy:
- In vitro Studies : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria. For instance, sulfonamide-containing THIQs have been effective against resistant strains of Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The SAR studies of tetrahydroisoquinolines reveal that modifications to the core structure significantly influence biological activity:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Sulfonamide Group | Presence/Absence | Enhances antimicrobial activity |
| Substituents on Aromatic Ring | Varying positions (ortho, meta, para) | Alters potency and selectivity |
| Tert-butyl Group | Size and steric hindrance | Affects binding affinity to targets |
Synthetic Strategies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the THIQ Core : Utilizing precursors like phenethylamine derivatives.
- Sulfonation Reaction : Introduction of the sulfonamide group via electrophilic aromatic substitution.
- Carboxamide Formation : Finalizing the structure through acylation reactions.
Research Findings
Recent literature emphasizes the potential of THIQ derivatives in treating various conditions:
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and excitotoxicity.
- Antiparasitic Activity : Certain THIQs have demonstrated efficacy against Plasmodium falciparum, indicating potential use in malaria treatment .
Notable Studies
- Antitumor Efficacy : A study reported that a related THIQ compound exhibited significant tumor growth inhibition in xenograft models with a 96.9% tumor growth inhibition at a specific dosage .
- Mechanistic Insights : Investigations into the mechanistic pathways revealed that these compounds might influence intracellular signaling cascades involved in cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler cyclization using tert-butyl carbamate and aldehydes under acidic conditions .
- Step 2 : Sulfonylation at the 2-position using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine .
- Step 3 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. GC/MS or HPLC is recommended for purity validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (1H/13C) : Confirm regiochemistry of the sulfonyl group and tert-butyl substitution. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+: ~445.2 Da).
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the tetrahydroisoquinoline ring conformation .
Q. What are the common functional group transformations feasible with this compound?
- Methodological Answer : Key reactions include:
- Oxidation : The sulfonyl group is stable, but the tetrahydroisoquinoline ring can undergo dehydrogenation to form aromatic isoquinoline derivatives using DDQ .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the sulfonyl group to thioether under controlled conditions .
- Nucleophilic Substitution : The carboxamide group can react with Grignard reagents or undergo hydrolysis to carboxylic acids under acidic/basic conditions .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction conditions for synthesizing derivatives?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and intermediates in sulfonylation or cyclization steps .
- Case Study : ICReDD’s reaction path search methods identified optimal solvent systems (e.g., DMF vs. THF) for similar carboxamide syntheses, reducing trial-and-error experimentation by 40% .
Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. activation)?
- Methodological Answer :
- Dose-Response Curves : Perform assays across a wide concentration range (nM to mM) to identify biphasic effects.
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Structural Analog Testing : Compare activity of derivatives lacking the sulfonyl group to isolate functional group contributions .
Q. How can this compound be utilized in studying enzyme mechanisms, such as cytochrome P450 interactions?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterium at the tert-butyl group) to track metabolic pathways via LC-MS .
- Docking Simulations : Use AutoDock Vina to model interactions between the sulfonyl group and P450’s heme-binding pocket. Validate with mutagenesis studies (e.g., CYP3A4 mutants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
